3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(Butylsulfonyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by the presence of a butylsulfonyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For example, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-amino-1,2,4-triazole.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced through a sulfonylation reaction. This involves the reaction of the triazole compound with butylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfonyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine
- 3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine
- 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine
Uniqueness
3-(Butylsulfonyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of the butylsulfonyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The length and hydrophobicity of the butyl group can influence the compound’s solubility, membrane permeability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-butylsulfonyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S/c1-2-3-4-13(11,12)6-8-5(7)9-10-6/h2-4H2,1H3,(H3,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXRDHHOLWPNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=NC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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